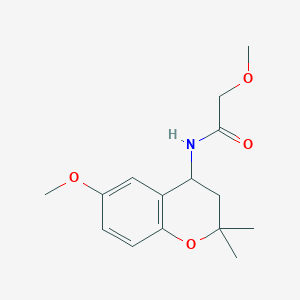![molecular formula C19H23ClN4O3 B5316847 N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5316847.png)
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide” is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide” typically involves multiple steps, including the preparation of intermediate compounds. A common synthetic route might involve:
Preparation of the Intermediate: Starting with 4-chloro-2,5-dimethoxybenzene, it undergoes nitration, reduction, and subsequent reactions to form the intermediate.
Formation of the Final Compound: The intermediate is then reacted with 2-pyridinyl-1-piperazine under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitro groups if present in intermediates.
Substitution: Halogen substitution reactions might occur at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, it could be studied for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, it might be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways.
Industry
Industrially, it could be used in the production of pharmaceuticals or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action would depend on the specific biological target. For instance, if it interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
相似化合物的比较
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-acetamide: Lacks the piperazine and pyridine moieties.
N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]ethanamide: Similar structure but with an ethanamide group.
Uniqueness
The presence of both the piperazine and pyridine moieties in “N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide” might confer unique pharmacological properties, such as enhanced binding affinity or selectivity for certain biological targets.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3/c1-26-16-12-15(17(27-2)11-14(16)20)22-19(25)13-23-7-9-24(10-8-23)18-5-3-4-6-21-18/h3-6,11-12H,7-10,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHVFNSWGKQKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CN2CCN(CC2)C3=CC=CC=N3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl (2Z)-5-(4-chlorophenyl)-2-[(2-fluorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316768.png)
![3-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-3-yl]propan-1-ol](/img/structure/B5316771.png)

![2-{3-[(Z)-2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5316778.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316782.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316802.png)
![N-{3-[(2-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B5316806.png)


![4-[4-(allyloxy)phenyl]-3-buten-2-one oxime](/img/structure/B5316828.png)

![2-(4-chlorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B5316841.png)
![1-(1H-benzimidazol-5-ylcarbonyl)-3-[(2E)-3-phenylprop-2-en-1-yl]piperidine-3-carboxylic acid](/img/structure/B5316842.png)
